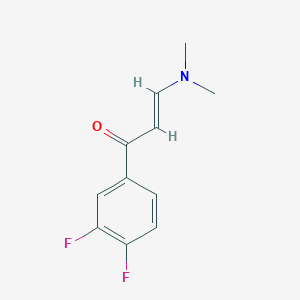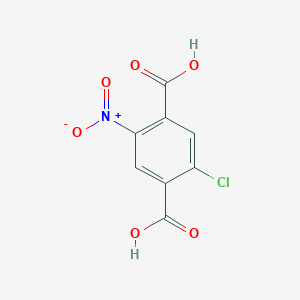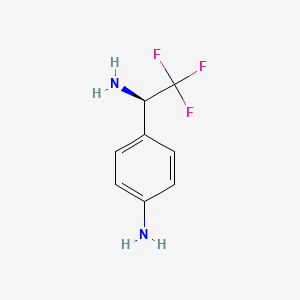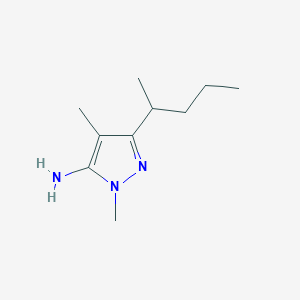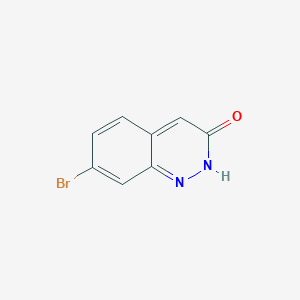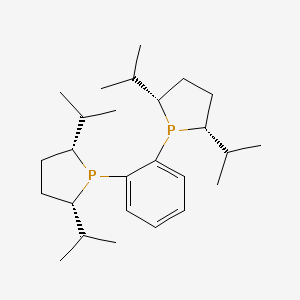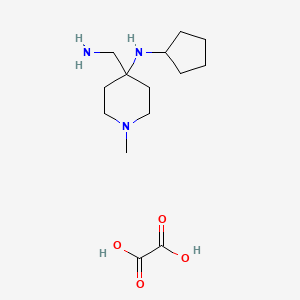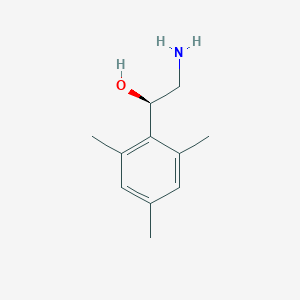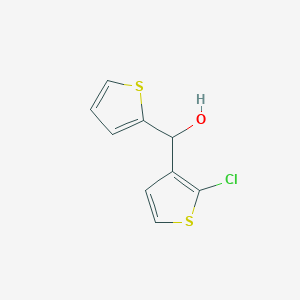
(2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol is a chemical compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a chlorinated thiophene ring and a thiophen-2-ylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol typically involves the reaction of 2-chlorothiophene with thiophen-2-ylmethanol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophen-2-ylmethanol, followed by nucleophilic substitution with 2-chlorothiophene. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the thiophen-2-ylmethanol moiety can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of thiophen-3-yl-thiophen-2-ylmethanol.
Substitution: The chlorine atom in the 2-chlorothiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of (2-Chlorothiophen-3-yl)-thiophen-2-ylmethanone.
Reduction: Formation of thiophen-3-yl-thiophen-2-ylmethanol.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the thiophene ring can facilitate interactions with aromatic amino acids in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chlorothiophen-3-yl)boronic acid: A compound with similar structural features but different functional groups.
2-(2-Chlorothiophen-3-yl)-2,2-difluoroacetic acid: Another thiophene derivative with distinct chemical properties.
Uniqueness
(2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol is unique due to the combination of a chlorinated thiophene ring and a thiophen-2-ylmethanol moiety
Propriétés
Formule moléculaire |
C9H7ClOS2 |
|---|---|
Poids moléculaire |
230.7 g/mol |
Nom IUPAC |
(2-chlorothiophen-3-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C9H7ClOS2/c10-9-6(3-5-13-9)8(11)7-2-1-4-12-7/h1-5,8,11H |
Clé InChI |
WBDCUDLWOIDXMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(C2=C(SC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


